4-Bromo-N-cyclobutyl-3-ethoxybenzamide
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Overview
Description
4-Bromo-N-cyclobutyl-3-ethoxybenzamide is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is characterized by the presence of a bromine atom at the 4th position, a cyclobutyl group attached to the nitrogen atom, and an ethoxy group at the 3rd position of the benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclobutyl-3-ethoxybenzamide typically involves the following steps:
Bromination: The starting material, 3-ethoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 4th position.
Amidation: The brominated intermediate is then reacted with cyclobutylamine to form the desired benzamide compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclobutyl-3-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-N-cyclobutyl-3-ethoxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclobutyl-3-ethoxybenzamide involves its interaction with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclobutylbenzamide: Lacks the ethoxy group at the 3rd position.
4-Bromo-N-cyclobutyl-3-methoxybenzamide: Contains a methoxy group instead of an ethoxy group.
4-Bromo-N-cyclopropyl-3-ethoxybenzamide: Contains a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
4-Bromo-N-cyclobutyl-3-ethoxybenzamide is unique due to the presence of both the cyclobutyl and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-12-8-9(6-7-11(12)14)13(16)15-10-4-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEITARHTRPDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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